molecular formula C21H29N3O5 B11477747 Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11477747
M. Wt: 403.5 g/mol
InChI Key: NGVUFVCNJMXYAK-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known by its chemical structure (see below), is a complex organic compound with diverse applications.

Structure:\text{Structure:} Structure:

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Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the protodeboronation of pinacol boronic esters using a radical mechanism . This method allows for the functionalization of alkyl boronic esters, leading to the desired product.

Reaction Conditions::

    Protodeboronation: Achieved through radical chemistry.

    Matteson–CH₂–homologation: Paired with protodeboronation to enable formal anti-Markovnikov alkene hydromethylation.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often employ the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactions::

    Hydromethylation: The compound undergoes formal anti-Markovnikov alkene hydromethylation.

    Other Transformations: Further reactions can occur due to its functional groups.

Common Reagents and Conditions::

    Radical Initiators: Used for protodeboronation.

    Hydrogen Source: Required for hydromethylation.

Major Products:: The primary product is the hydromethylated compound.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: Explored for pharmacological properties.

    Industry: May find applications in materials science or drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Provide a list of related compounds.

Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H29N3O5/c1-13-7-9-24(10-8-13)12-15-18(20(25)29-4)19(23-21(26)22-15)14-5-6-16(27-2)17(11-14)28-3/h5-6,11,13,19H,7-10,12H2,1-4H3,(H2,22,23,26)

InChI Key

NGVUFVCNJMXYAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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